

Preclinical Profile of PSB-1491: A Potent and Selective MAO-B Inhibitor

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for **PSB-1491**, a novel, potent, and highly selective inhibitor of monoamine oxidase B (MAO-B). The information presented herein is primarily derived from the seminal publication by Tzvetkov and colleagues in the Journal of Medicinal Chemistry, 2014, titled "Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency."[1] This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of therapeutics for neurodegenerative disorders.

Core Compound Characteristics

PSB-1491, with the chemical name N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, has emerged as a lead compound due to its exceptional potency and selectivity for MAO-B, a key enzyme in the catabolism of dopamine.[1] Its mechanism as a competitive and reversible inhibitor suggests a favorable safety profile compared to irreversible inhibitors. [2]

Quantitative Data Summary

The following tables summarize the key quantitative data for **PSB-1491** and related compounds as reported in the primary literature.



Table 1: In Vitro Inhibitory Potency of **PSB-1491** and Analogs against Human MAO-A and MAO-B

Compound ID	Chemical Name	hMAO-B IC₅o (nM)	hMAO-A IC₅o (nM)	Selectivity Index (hMAO- A/hMAO-B)
PSB-1491 (38a)	N-(3,4- dichlorophenyl)-1 -methyl-1H- indazole-5- carboxamide	0.386	>10,000	>25,900
PSB-1410 (53)	N-(3,4- dichlorophenyl)-1 H-indole-5- carboxamide	0.227	>1,300	>5,700
PSB-1434 (30)	N-(3,4- difluorophenyl)-1 H-indazole-5- carboxamide	1.59	>10,000	>6,000

Data extracted from Tzvetkov NT, et al. J Med Chem. 2014;57(15):6679-703.[1]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in the primary literature for **PSB-1491**.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency (IC_{50}) of test compounds against human MAO-A and MAO-B.

Materials:

Recombinant human MAO-A and MAO-B expressed in a baculovirus/insect cell system.



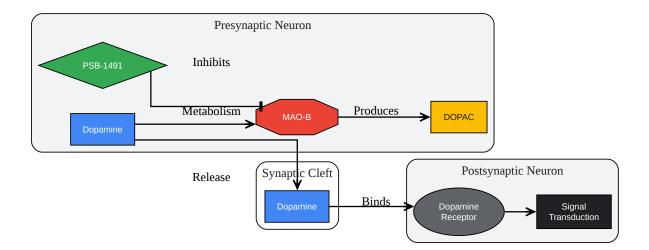
- Amplex® Red MAO Assay Kit (or equivalent).
- Test compounds (e.g., PSB-1491) dissolved in DMSO.
- Phosphate buffer (pH 7.4).
- Substrate: p-tyramine for both MAO-A and MAO-B.
- Horseradish peroxidase.

Procedure:

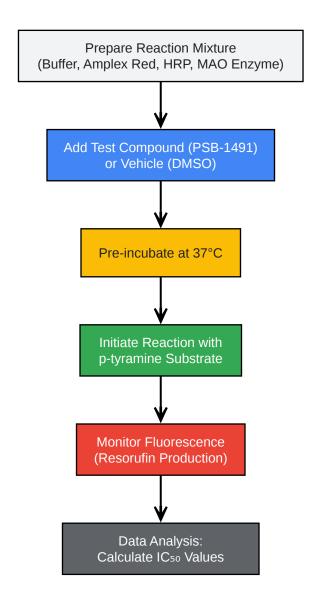
- A reaction mixture is prepared in a 96-well microplate format containing phosphate buffer, Amplex® Red reagent, horseradish peroxidase, and the respective MAO enzyme (MAO-A or MAO-B).
- Test compounds are added to the wells at various concentrations. A vehicle control (DMSO)
 is also included.
- The plate is incubated for a pre-determined time (e.g., 15 minutes) at 37°C.
- The enzymatic reaction is initiated by the addition of the substrate, p-tyramine.
- The production of hydrogen peroxide, a product of MAO activity, is measured fluorometrically. The Amplex® Red reagent reacts with H₂O₂ in the presence of horseradish peroxidase to produce the highly fluorescent resorufin.
- Fluorescence is monitored at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
- IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.

Visualizations Signaling Pathway of MAO-B Inhibition









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References

- 1. pubs.acs.org [pubs.acs.org]
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brain penetration - PMC [pmc.ncbi.nlm.nih.gov]

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